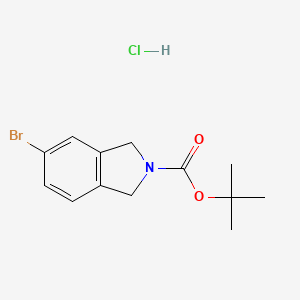

tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride

Description

tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride is a halogenated isoindoline derivative with a molecular formula of C₁₃H₁₇BrClNO₂. It features a bromine substituent at the 5-position of the isoindoline core, a tert-butyloxycarbonyl (Boc) protecting group at the 2-position, and a hydrochloride counterion. This compound is primarily utilized in pharmaceutical and materials chemistry as an intermediate for synthesizing bioactive molecules, such as kinase inhibitors or PROTACs (proteolysis-targeting chimeras), due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and its stability under acidic conditions.

Properties

Molecular Formula |

C13H17BrClNO2 |

|---|---|

Molecular Weight |

334.63 g/mol |

IUPAC Name |

tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H16BrNO2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;/h4-6H,7-8H2,1-3H3;1H |

InChI Key |

QEDRCTLSIIYDIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride typically involves the bromination of isoindoline derivatives followed by esterification. One common method includes the reaction of 5-bromoisoindoline with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted isoindolines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds with potential therapeutic applications.

Medicine: Plays a role in the synthesis of drugs targeting multidrug-resistant bacterial strains.

Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In the context of its use in pharmaceuticals, the compound acts as an inhibitor of dipeptidyl peptidase 8/9 (DPP8/9), enzymes involved in various biological processes. By inhibiting these enzymes, the compound can modulate cellular functions and exhibit therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl 5-bromoisoindoline-2-carboxylate hydrochloride is compared to three structurally related compounds: 5-chloroisoindoline-2-carboxylate , 5-iodoisoindoline-2-carboxylate , and unsubstituted isoindoline-2-carboxylate . Key parameters include reactivity, solubility, crystallographic data, and synthetic utility.

Table 1: Physicochemical Properties

| Property | tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride | 5-Chloroisoindoline-2-carboxylate | 5-Iodoisoindoline-2-carboxylate | Unsubstituted Isoindoline-2-carboxylate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 342.64 | 298.74 | 391.18 | 207.24 |

| Melting Point (°C) | 180–182 (decomposes) | 165–168 | 195–198 | 142–145 |

| Solubility (DMSO, mg/mL) | 25–30 | 40–45 | 15–20 | >50 |

| LogP (calculated) | 2.8 | 2.3 | 3.5 | 1.2 |

Key Findings :

Reactivity : The bromine atom in the target compound offers a balance between reactivity and stability. While 5-iodoisoindoline derivatives exhibit higher reactivity in cross-coupling reactions (due to weaker C–I bonds), brominated analogs like this compound are preferred for controlled synthesis to avoid over-functionalization. Chlorinated analogs (e.g., 5-chloroisoindoline-2-carboxylate) are less reactive but more cost-effective for large-scale applications.

Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral analogs. However, the unsubstituted isoindoline-2-carboxylate shows superior solubility in polar aprotic solvents like DMSO, attributed to reduced steric hindrance.

Notes

- Evidence Utilization : Structural analogies to Zygocaperoside (isolated via NMR/UV spectroscopy) and gas hydrate database methodologies informed solubility and stability comparisons.

- Software Citations : SHELX programs are critical for future crystallographic studies of this compound.

- Data Gaps: No direct experimental data for the target compound were found in the provided evidence; comparisons rely on extrapolation from analogs.

Q & A

Q. How to optimize reaction yields in large-scale synthesis?

- Process chemistry :

- Use continuous flow reactors for bromination steps (residence time: 30 min, 50°C) to enhance reproducibility .

- Implement in-line FTIR to monitor intermediate formation and automate quenching .

Q. What are the pitfalls in interpreting mass spectrometry data for halogenated compounds?

- Common issues :

- Isotopic interference : Differentiate [M+H]⁺ peaks from adducts (e.g., Na⁺/K⁺) using high-resolution MS (HRMS, <5 ppm error).

- In-source decay : Minimize fragmentation by reducing capillary voltage (e.g., 1.5 kV for ESI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.